Aminophenylacetylleucine
Overview
Description
Aminophenylacetylleucine is a bioactive chemical compound known for its potential applications in various fields, including medicine and research. This compound is characterized by its unique structure, which includes an amino group, a phenylacetyl group, and a leucine moiety. It is often studied for its pharmacological properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminophenylacetylleucine can be synthesized through a series of chemical reactions involving the coupling of phenylacetic acid with leucine, followed by the introduction of an amino group. The typical synthetic route involves:
Coupling Reaction: Phenylacetic acid is reacted with leucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form phenylacetylleucine.
Amination: The phenylacetylleucine is then subjected to amination using reagents like ammonia or an amine source to introduce the amino group, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Aminophenylacetylleucine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxides, imines, and substituted phenyl derivatives.
Scientific Research Applications
Aminophenylacetylleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of aminophenylacetylleucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or transporters involved in cellular signaling and metabolism.
Pathways: It may modulate pathways such as the mTORC1 signaling pathway, which is crucial for protein synthesis and cellular growth.
Comparison with Similar Compounds
Aminophenylacetylleucine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Phenylacetylleucine, acetylleucine, and aminophenylalanine.
Uniqueness: this compound’s unique combination of an amino group, phenylacetyl group, and leucine moiety gives it distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)8-11(14(18)19)16-13(17)12(15)10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOKXWMVJSDFY-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149171 | |
Record name | Aminophenylacetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110207-44-8 | |
Record name | Aminophenylacetylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110207448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminophenylacetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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